molecular formula C29H33N3O2 B15002554 2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B15002554
M. Wt: 455.6 g/mol
InChI Key: ZNUOVUTZHVXBBM-UHFFFAOYSA-N
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Description

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(5-methyl-2-(propan-2-yl)phenoxy)methyl-1H-benzimidazole with N-phenyl-N-(propan-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous sodium acetate and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-(propan-2-yl)phenoxy)propanoic acid
  • 2-(5-Methyl-2-(propan-2-yl)phenoxy)acetohydrazide
  • 2-(1-Methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

What sets 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H33N3O2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C29H33N3O2/c1-20(2)24-16-15-22(5)17-27(24)34-19-28-30-25-13-9-10-14-26(25)31(28)18-29(33)32(21(3)4)23-11-7-6-8-12-23/h6-17,20-21H,18-19H2,1-5H3

InChI Key

ZNUOVUTZHVXBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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